2,4-Dichloro-5-ethylpyrimidine

Descripción general

Descripción

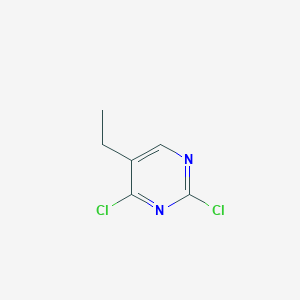

2,4-Dichloro-5-ethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethyl group at position 5 on the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyluracil. The process begins with the suspension of 5-ethyluracil in phosphorus oxychloride (POCl3), followed by the addition of N,N-dimethylaniline. The reaction mixture is then heated to reflux at approximately 120°C for about 5 hours until the starting material is completely dissolved and the solution turns purple .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols under mild conditions to form substituted pyrimidine derivatives.

Oxidation and Reduction: Although specific details on oxidation and reduction reactions of this compound are limited, similar pyrimidine derivatives typically undergo these reactions under standard conditions using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For instance, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

2,4-Dichloro-5-ethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that yield bioactive molecules targeting diseases such as cancer and infections. For instance, derivatives of pyrimidines have been reported to exhibit significant anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Study: Anti-Cancer Activity

Research has demonstrated that certain pyrimidine derivatives, including those related to this compound, exhibit potent activity against a range of cancers. A patent highlighted the use of these compounds in treating various types of cancer, including breast and prostate cancers . The selectivity and efficacy of these compounds make them promising candidates for further development.

Agricultural Applications

Herbicides and Pesticides

The compound is also explored for its potential use in agrochemicals. Pyrimidine derivatives are known to possess herbicidal properties, making them suitable for developing new herbicides. Their effectiveness against specific weed species can significantly enhance crop yields by reducing competition for resources .

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring can lead to enhanced potency and selectivity against target enzymes or receptors. Research indicates that introducing various substituents can improve anti-inflammatory and anti-cancer activities significantly .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | Potent anti-cancer and anti-inflammatory activity |

| Agricultural Science | Potential herbicide | Effective against specific weed species |

| Structure-Activity | Modifications enhance biological activity | Improved potency with certain substituents |

| Safety | Risk of skin irritation and toxicity | Requires careful handling |

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-ethylpyrimidine is primarily related to its ability to interact with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase IV, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied.

Comparación Con Compuestos Similares

2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of an ethyl group at position 5.

2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5, used in the synthesis of antiviral and anticancer agents.

2,4-Dichloro-5-phenylpyrimidine: Features a phenyl group at position 5, utilized in the development of kinase inhibitors.

Uniqueness: 2,4-Dichloro-5-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 5 influences its interaction with molecular targets and its overall pharmacokinetic properties, making it a valuable compound in drug discovery and development.

Actividad Biológica

2,4-Dichloro-5-ethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is characterized by two chlorine atoms at positions 2 and 4 and an ethyl group at position 5 on the pyrimidine ring. This unique substitution pattern contributes to its distinct biological activities, making it a valuable compound in medicinal chemistry and agrochemical applications.

The compound's structure allows it to engage in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is influenced by the presence of the chlorine atoms and the ethyl group, which can affect its interaction with biological targets.

Target Interaction

This compound primarily interacts with inflammatory mediators, inhibiting their expression and activity. This suggests its potential utility in anti-inflammatory therapies.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and acts as a CYP1A2 inhibitor, which may influence the metabolism of other drugs. Its bioavailability and distribution are critical for its effectiveness in therapeutic applications.

Medicinal Chemistry Applications

This compound serves as a building block for synthesizing biologically active compounds, including inhibitors for various kinases involved in cancer pathways. For instance, it has been linked to the development of inhibitors for dipeptidyl peptidase IV and TBK1/IKKε kinases, which are crucial in regulating immune responses and inflammation.

Agrochemical Applications

In agriculture, this compound is utilized in developing herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it effective against various pests and diseases.

Case Studies

- Inflammatory Response Inhibition : A study demonstrated that derivatives of pyrimidine compounds can significantly reduce inflammation markers in animal models. The results indicated that this compound could be effective in treating conditions like rheumatoid arthritis due to its anti-inflammatory properties.

- Toxicological Assessment : Exposure to similar pyrimidine derivatives has been associated with skin irritation and allergic reactions. A case study involving workers exposed to 2,4-Dichloro-5-methylpyrimidine (a close analogue) revealed acute irritant contact dermatitis (ICD) symptoms within minutes of exposure, highlighting the need for safety measures when handling these compounds .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5-methylpyrimidine | Methyl group at position 5 | Moderate antibacterial activity; irritant properties |

| 2,4-Dichloro-5-fluoropyrimidine | Fluorine atom at position 5 | Antiviral and anticancer potential |

| 2,4-Dichloro-5-phenylpyrimidine | Phenyl group at position 5 | Kinase inhibition for cancer therapy |

Propiedades

IUPAC Name |

2,4-dichloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYFVWTWMBQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434093 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-40-9 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.